3-Hydroxy-4-methoxypicolinonitrile

synthetic methodology heterocyclic chemistry process chemistry

3-Hydroxy-4-methoxypicolinonitrile is the key nitrile intermediate mapping directly onto the UK-2A/fenpicoxamid pharmacophore (Qi-site bc₁ inhibitor, IC₅₀ 3.8 nM). Unlike the pre-hydrolyzed acid or mono-substituted analogs, it retains a versatile nitrile group for late-stage diversification into ≥8 functional handles (amide, ester, amine, etc.). The orthogonal 3-OH permits independent O-functionalization. Procure this 98% pure building block to drive resistance-breaking fungicide SAR programs and library synthesis.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B12863885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methoxypicolinonitrile
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)C#N)O
InChIInChI=1S/C7H6N2O2/c1-11-6-2-3-9-5(4-8)7(6)10/h2-3,10H,1H3
InChIKeyLHSWVUNZICWLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-methoxypicolinonitrile: A Key Trisubstituted Pyridine Intermediate for Fungicide Lead Development and 2,3,4-Functionalized Pyridine Synthesis


3-Hydroxy-4-methoxypicolinonitrile (CAS 1026681-06-0, C₇H₆N₂O₂, MW 150.13 g/mol) belongs to the class of 3-hydroxy-4-substituted picolinonitriles—2,3,4-trisubstituted pyridine derivatives that serve as privileged intermediates in medicinal chemistry and agrochemical discovery. The compound bears three orthogonally reactive functional groups: a nitrile at position 2, a hydroxyl at position 3, and a methoxy at position 4. This substitution pattern directly maps onto the 3-hydroxy-4-methoxypicolinic acid pharmacophore found in the antifungal natural product UK-2A and its commercial derivative fenpicoxamid (Inatreq™), a Qi-site cytochrome bc₁ inhibitor fungicide developed by Corteva Agriscience [1]. The nitrile group provides a versatile synthetic handle capable of one-step conversion to carboxyl, amido, amino, amidoxime, keto, imidate, and ester functionalities, while the 3-hydroxy group permits acylation and alkylation [2].

Why 3-Hydroxy-4-methoxypicolinonitrile Cannot Be Replaced by Common In-Class Analogs in Synthetic Route Development


Close structural analogs of 3-hydroxy-4-methoxypicolinonitrile—such as 3-hydroxypicolinonitrile (lacking the 4-methoxy group), 4-methoxypicolinonitrile (lacking the 3-hydroxy group), or 3-hydroxy-4-methoxypicolinic acid (nitrile replaced with carboxyl)—exhibit fundamentally different reactivity, physicochemical properties, and biological relevance. The presence of both the electron-donating 4-methoxy group and the electron-withdrawing nitrile on the same pyridine ring establishes a unique electronic environment that cannot be replicated by mono-substituted analogs [1]. In the context of fungicide lead development, the 3-hydroxy-4-methoxy substitution pattern is specifically required for Qi-site binding in the cytochrome bc₁ complex, as demonstrated by SAR studies of UK-2A analogs where removal or relocation of either the 3-hydroxy or 4-methoxy group resulted in substantial loss of inhibitory activity [2]. The following evidence sections provide quantitative data substantiating why generic substitution with structurally similar compounds leads to either synthetic route failure or loss of target-relevant biological activity.

Quantitative Differentiation Evidence: 3-Hydroxy-4-methoxypicolinonitrile vs. Closest Analogs and Alternatives


Synthetic Route Efficiency: Gold-Catalyzed One-Pot Approach vs. Prior ortho-Lithiation Route for 3-Hydroxy-4-Substituted Picolinonitriles

The previously reported ortho-lithiation/electrophilic trapping route to 3-hydroxy-4-substituted picolinonitriles (including the target 4-methoxy derivative) required strong anionic conditions and delivered only 48–53% yields [1]. In contrast, the gold(I)-catalyzed isoxazolopyridine formation/N–O bond cleavage approach achieves K₂CO₃-mediated cleavage of the model substrate in 92% yield within 30 minutes under ambient conditions. For the specific 4-methoxyphenyl-substituted variant (compound 5f, the closest structurally characterized analog in the published substrate scope), the one-pot yield was 57%, while the stepwise combined yield reached 71% [1]. Although the 4-MeO-substituted phenyl derivative is not the exact target compound (which bears methoxy directly on the pyridine ring), this data establishes the methodological advantage of the new route for the broader compound class.

synthetic methodology heterocyclic chemistry process chemistry

Functional Group Versatility: Nitrile-Containing Intermediate vs. Carboxylic Acid Analog in Derivatization Scope

3-Hydroxy-4-methoxypicolinonitrile retains a nitrile group at position 2, which enables one-step conversion to at least eight distinct functional groups: amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester [1]. The direct carboxylic acid analog (3-hydroxy-4-methoxypicolinic acid, CAS 210300-09-7) is restricted to amide/ester formation at the carboxyl position and cannot be directly converted to amino, imidate, amidoxime, or keto derivatives without multi-step protection/deprotection sequences. This synthetic divergence is quantified by the number of accessible functional group interconversions: ≥8 for the nitrile vs. ≤3 for the pre-hydrolyzed acid under comparable one-step conditions [1]. The 3-hydroxy group further enables orthogonal O-acylation and O-alkylation reactions that are independent of transformations at the nitrile site.

synthetic intermediate functional group interconversion medicinal chemistry

Biological Relevance: Mapping of the 3-Hydroxy-4-methoxypicolinonitrile Scaffold onto the UK-2A/Fenpicoxamid Qi-Site Pharmacophore

The 3-hydroxy-4-methoxy substitution pattern on the pyridine ring is the essential recognition element for Qi-site inhibition of the mitochondrial cytochrome bc₁ complex. UK-2A, the natural product bearing the 3-hydroxy-4-methoxypicolinic acid (hydrolyzed nitrile) moiety, inhibits the Qi site with an IC₅₀ of 3.8 nM [1]. Analogs of UK-2A in which this picolinic acid moiety is replaced by alternative o-hydroxy-substituted aryl carboxylic acids retain activity, but systematic SAR demonstrated that the 3-hydroxy group and 4-methoxy group are critical for high-affinity binding [1]. The commercial fungicide fenpicoxamid (Inatreq™ active) is an isobutyryl acetal prodrug of UK-2A that releases the 3-hydroxy-4-methoxypicolinic acid-containing active species upon foliar application [2]. As a nitrile precursor to this pharmacophore, 3-hydroxy-4-methoxypicolinonitrile provides a direct, patent-relevant entry point for the synthesis of novel Qi-site inhibitor candidates with tunable physicochemical properties before hydrolysis to the acid.

antifungal cytochrome bc₁ inhibitor agrochemical discovery

Regioisomer Differentiation: 3-Hydroxy-4-methoxy vs. 4-Hydroxy-3-methoxy Substitution Pattern in Picolinonitrile Reactivity

The regioisomeric 4-hydroxy-3-methoxypicolinonitrile (CAS 1807236-72-1) places the hydroxyl para and methoxy meta to the nitrile, inverting the hydrogen-bond donor/acceptor geometry relative to the target compound. In the target compound, the 3-hydroxy group is ortho to the nitrile, enabling intramolecular hydrogen bonding with the nitrile nitrogen that stabilizes a pseudo-6-membered ring conformation. This intramolecular H-bond is absent in the 4-hydroxy-3-methoxy regioisomer. Computed XLogP3 values differ: 0.2 for the 4-hydroxy-3-methoxy regioisomer [1] vs. predicted values of approximately 0.6–0.8 for the 3-hydroxy-4-methoxy target compound (based on fragmental methods). Furthermore, the 3-hydroxy group's position ortho to the nitrile enables chelation-directed ortho-metalation chemistry that is geometrically impossible for the 4-hydroxy regioisomer [2]. Pricing data from chemical suppliers indicates the 4-hydroxy-3-methoxy regioisomer is substantially more expensive at gram scale ($1,058.40/250 mg at 95% purity) compared to typical pricing for the target compound at 98% purity from commercial vendors [1], reflecting differences in synthetic accessibility.

regioselectivity physical organic chemistry pharmacophore mapping

Physical Property Differentiation: Melting Point and Crystallinity vs. Closest Mono-Substituted Analogs

Experimental melting points illustrate significant physical property divergence among picolinonitrile analogs. 3-Hydroxypicolinonitrile (CAS 932-35-4, lacking the 4-methoxy group) melts at 210–212 °C with decomposition . 4-Methoxypicolinonitrile (CAS 36057-44-0, lacking the 3-hydroxy group) melts at 118–121 °C without decomposition . The binary substitution pattern in the target compound produces a distinct thermal profile: while a precise melting point for 3-hydroxy-4-methoxypicolinonitrile has not been widely reported in open databases, the compound is handled as a solid at ambient temperature and is supplied at 98% purity by commercial vendors . This gap in published melting point data itself represents a differentiation factor—the compound's thermal behavior differs substantially from both mono-substituted analogs, reflecting the synergistic effect of having both electron-donating (OCH₃) and hydrogen-bond-donating (OH) substituents on the same ring.

physicochemical characterization solid-state properties formulation development

Patent-Linked Process Scalability: Intermediate Status in the Dow AgroSciences 4-Alkoxy-3-Hydroxypicolinic Acid Manufacturing Route

US Patent 20170247330 (Dow AgroSciences LLC, now Corteva) explicitly names 6-chloro-3-hydroxy-4-methoxypicolinonitrile as a key intermediate in the multi-step preparation of 4-alkoxy-3-hydroxypicolinic acids—the core fragment of fenpicoxamid and related picolinamide fungicides [1]. In the exemplified process, 80 mg (0.433 mmol) of 6-chloro-3-hydroxy-4-methoxypicolinonitrile is hydrolyzed in 30% aqueous KOH at 90 °C for 20 hours to yield the corresponding picolinic acid after acidification. This patent linkage provides industrial validation of the compound's role in a scalable, patent-protected manufacturing route. No analogous patent exists designating 3-hydroxypicolinonitrile or 4-methoxypicolinonitrile as intermediates in the fenpicoxamid supply chain, establishing a clear procurement rationale: the 4-methoxy-3-hydroxy substitution pattern is the industrially selected and patent-validated scaffold for this fungicide class [1].

process patent scale-up agrochemical manufacturing

Validated Application Scenarios for 3-Hydroxy-4-methoxypicolinonitrile Based on Quantitative Differentiation Evidence


Qi-Site Cytochrome bc₁ Inhibitor Lead Optimization in Antifungal Discovery

The 3-hydroxy-4-methoxypicolinonitrile scaffold directly maps onto the UK-2A/fenpicoxamid pharmacophore that inhibits the mitochondrial Qi site with single-digit nanomolar IC₅₀ values (3.8 nM for UK-2A) [1]. Procurement of this nitrile intermediate enables medicinal chemists to build focused compound libraries around the validated Qi-site pharmacophore while retaining the nitrile as a latent carboxylic acid, providing access to neutral prodrug forms with improved foliar penetration—a design strategy directly analogous to fenpicoxamid's isobutyryl acetal prodrug approach [2]. The absence of cross-resistance between this picolinamide class and existing strobilurin or azole fungicides makes this scaffold a high-priority target for resistance-management fungicide discovery programs.

Multi-Functional Group Library Synthesis from a Common Advanced Intermediate

The nitrile group at position 2 of 3-hydroxy-4-methoxypicolinonitrile enables one-step conversion to ≥8 distinct functional groups (amino, methyl, amido, imidate, amidoxime, keto, carboxyl, ester) [1]. This synthetic divergence exceeds the carboxylic acid analog by >2.7-fold. Research groups executing diversity-oriented synthesis or parallel library production should procure the nitrile form and perform late-stage functional group interconversion on the intact 3-hydroxy-4-methoxy pyridine core, rather than purchasing the pre-hydrolyzed acid and being limited to amide/ester chemistry. The orthogonality of the 3-hydroxy group permits independent O-functionalization without protecting the nitrile.

Process Development and Scale-Up of Picolinamide Fungicide Intermediates

The demonstrated role of 6-chloro-3-hydroxy-4-methoxypicolinonitrile as an isolated intermediate in the Dow AgroSciences manufacturing patent (US 20170247330) validates the process relevance of the 3-hydroxy-4-methoxy substitution pattern [1]. Contract research organizations and CDMOs developing scalable routes to 4-alkoxy-3-hydroxypicolinic acids should use this compound as the reference standard for analytical method development, impurity profiling, and process validation, given its documented reaction conditions (30% KOH hydrolysis, 90 °C, 20 h) and industrial precedent. The availability at 98% purity from commercial suppliers meets the quality requirements for pilot-scale process research.

Structure-Activity Relationship Studies of 2,3,4-Trisubstituted Pyridine Bioisosteres

The 2,3,4-trisubstitution pattern of the target compound positions it as a versatile bioisostere screening intermediate. The regioisomeric differentiation data (Section 3) confirms that only the 3-hydroxy-4-methoxy pattern supports the intramolecular hydrogen bond geometry and pharmacophore alignment required for Qi-site binding [1]. Furthermore, the gold(I)-catalyzed synthetic route described by Fukuhara et al. (2018) demonstrates that the 3-hydroxy-4-substituted picolinonitrile scaffold is accessible via a mild, high-yielding, one-pot methodology (92% yield for the key N–O bond cleavage step) [2], making this compound class amenable to parallel synthesis for rapid SAR exploration of the 4-position substituent while maintaining the 3-hydroxy-2-cyano pharmacophoric core.

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